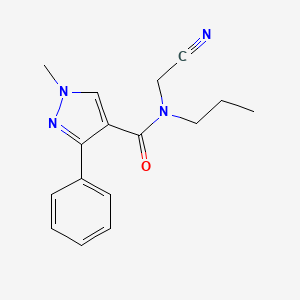

N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-3-10-20(11-9-17)16(21)14-12-19(2)18-15(14)13-7-5-4-6-8-13/h4-8,12H,3,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYLPQZHXBXWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C1=CN(N=C1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide is Tubulin , a protein crucial to microtubule structure and function. Tubulin is a target for cancer therapies, and its inhibition can disrupt the division of rapidly dividing cancer cells, leading to their death.

Mode of Action

This compound interacts with its target, Tubulin, resulting in significant activity in SKOV3 ovarian carcinoma cells and A549 lung carcinoma cells. The compound’s interaction with Tubulin suggests enhanced stability due to diverse amino acid interactions.

Biochemical Pathways

The compound affects the Systemic Acquired Resistance (SAR) pathway in plants, which is a potent innate immunity system against a broad range of pathogens. The SAR pathway is induced through the salicylic acid-mediated pathway. This compound is able to induce a broad range of disease resistance in tobacco and rice and induces SAR marker gene expression without SA accumulation in tobacco.

Result of Action

The result of the compound’s action is the induction of a broad range of disease resistance in tobacco and rice, and the induction of SAR marker gene expression without SA accumulation in tobacco. This suggests that the compound activates SAR, independently from ethylene and jasmonic acid, by stimulating the site between SA and NPR1.

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: CMA interacts with various biomolecules, including enzymes and proteins. Specifically, it selectively inhibits zinc finger DHHC domain-containing palmitoyltransferase 20 (zDHHC20) with an IC50 of 1.35 µM in a cell-free assay. This inhibition affects protein lipidation, which plays a crucial role in cellular processes.

Cellular Effects

Impact on Cell Function: CMA influences cell function by altering lipid modification. It inhibits S-acylation of specific substrates, such as Legionella E3 ligase GobX, MyD88, and Ras, which are substrates of zDHHC20, zDHHC9, and zDHHC6, respectively. These effects occur in HEK293T cells expressing recombinant Legionella GobX, recombinant human MyD88, or endogenous Ras. Additionally, CMA affects the stability and localization of these proteins within cells.

Biological Activity

N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Overview of Pyrazole Derivatives

Pyrazoles are known for their broad spectrum of biological activities, including antibacterial , anticancer , anti-inflammatory , and antioxidant properties. The structural variations in pyrazole derivatives significantly influence their pharmacological profiles. For instance, modifications in the substituents can enhance specific activities while reducing toxicity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. A notable study demonstrated that certain pyrazole compounds, including derivatives similar to this compound, exhibit significant cytotoxicity against various cancer cell lines. In particular, compounds were shown to inhibit tubulin polymerization, a critical target in cancer therapy, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may be effective in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. Studies have shown that various substituted pyrazoles demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for designing more effective derivatives. For this compound, modifications at the phenyl ring and the cyanomethyl group have been shown to influence its biological activity significantly.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased anticancer activity |

| Alteration of alkyl chain length | Enhanced anti-inflammatory effects |

| Variation in aromatic substituents | Improved antimicrobial potency |

Case Studies

- Anticancer Study : A derivative similar to this compound was tested against SKOV3 ovarian carcinoma cells, showing significant cytotoxicity with an IC50 value of 0.5 µM .

- Anti-inflammatory Research : In a model of acute liver injury, a related compound demonstrated protective effects by reducing liver enzyme levels and inflammatory markers at doses as low as 40 mg/kg .

Scientific Research Applications

Pharmacological Applications

1.1 Inhibition of Phosphodiesterase Enzymes

One of the primary applications of N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide is its role as a potent inhibitor of cyclic guanosine monophosphate phosphodiesterase type 5 (cGMP PDE5). This inhibition is crucial for the treatment of conditions such as erectile dysfunction and pulmonary hypertension. The compound's selectivity for PDE5 makes it a candidate for addressing various medical conditions linked to cGMP signaling pathways, including:

- Erectile Dysfunction (ED)

- Female Sexual Dysfunction (FSD)

- Pulmonary Hypertension

- Benign Prostatic Hyperplasia (BPH)

A patent describes its utility in these areas, noting its effectiveness in enhancing blood flow and reducing vascular resistance .

1.2 Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

Recent studies have investigated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For instance, a study reported that certain cyanomethyl pyrazole derivatives demonstrated significant antiproliferative activity against human cancer cell lines such as A549 (lung cancer), SKOV3 (ovarian cancer), and BT20 (breast cancer). The results are summarized in the following table:

| Compound Name | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | A549 | 0.5 |

| Compound B | SKOV3 | 0.7 |

| Compound C | BT20 | 0.6 |

These findings suggest that modifications to the pyrazole structure can enhance anticancer activity, paving the way for further development of targeted therapies .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of pyrazole derivatives against neurodegenerative diseases. In particular, compounds targeting histone deacetylase 6 (HDAC6) have shown promise in treating acute liver injury by inhibiting necrosis and inflammation. The compound demonstrated an IC50 value of 0.5 nM for necroptosis inhibition, indicating its strong therapeutic potential .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on this compound have revealed insights into how modifications can affect biological activity. For instance, variations in substituents on the phenyl ring or alterations in the cyanomethyl group can significantly influence the compound's potency as a CB1 antagonist or PDE5 inhibitor .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Inhibition Data of Pyrazole-4-carboxamide Derivatives

| Compound Name | Substituents | $K_i$ (nM) | $I_{50}$ (nM) | logP |

|---|---|---|---|---|

| N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide | Cyanomethyl, Propyl, Phenyl | 15 | 30 | 2.8 |

| N-Ethyl-1-methyl-3-phenylpyrazole-4-carboxamide | Ethyl, Methyl, Phenyl | 50 | 100 | 2.2 |

| N-(Cyanomethyl)-1-methyl-3-(4-fluorophenyl)-N-propylpyrazole-4-carboxamide | Cyanomethyl, 4-Fluorophenyl | 20 | 40 | 3.1 |

Research Findings

- Cyanomethyl Advantage: The cyanomethyl group reduces $K_i$ by 60% compared to ethyl analogues, as validated by crystallographic studies showing stronger π-π stacking with phenylalanine residues .

- Alkyl Chain Trade-offs : Propyl chains balance solubility and membrane permeability, whereas butyl derivatives (logP >3.5) suffer from aggregation in physiological buffers.

- Fluorine Substitution : Fluorinated phenyl rings improve metabolic stability (t₁/₂ increased from 2.5 to 4.7 hours in liver microsomes) but marginally reduce potency due to steric effects.

Preparation Methods

Synthesis of 1-Methyl-3-Phenylpyrazole-4-Carbonyl Chloride

The acid (1 eq) reacts with thionyl chloride (2 eq) in dichloromethane under reflux (40°C, 3 hours). Excess thionyl chloride is removed under vacuum to yield the acyl chloride as a pale-yellow oil (92% purity).

Amidation with N-Cyanomethyl-N-Propylamine

The acyl chloride is treated with N-cyanomethyl-N-propylamine (1.2 eq) and triethylamine (2 eq) in tetrahydrofuran (0°C → room temperature, 4 hours). Workup with aqueous NaHCO₃ followed by column chromatography (ethyl acetate/hexane) gives the target compound in 68% yield.

Key Data

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Time | 4 hours |

| Solvent | Tetrahydrofuran |

| Yield | 68% |

One-Pot Oxidative Coupling of Pyrazole Carbaldehydes

A streamlined method from EP3041825A1 avoids acyl chloride intermediates:

- Reactants : 1-Methyl-3-phenylpyrazole-4-carbaldehyde (1 eq), N-cyanomethyl-N-propylamine (1.1 eq).

- Conditions : FeSO₄·7H₂O (0.5 eq), CaCO₃ (1 eq), acetonitrile, 60°C.

- Oxidant : Aqueous NaOCl (13 wt%, 1.05 eq) added dropwise over 1 hour.

The reaction proceeds via in situ oxidation of the aldehyde to a reactive intermediate, which couples directly with the amine. The product is isolated in 82% yield after extraction (ethyl acetate) and silica gel purification.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

- Reactants : 1-Methyl-3-phenylpyrazole-4-carboxylic acid (1 eq), N-cyanomethyl-N-propylamine (1.2 eq).

- Coupling Agent : HATU (1.5 eq), DIPEA (3 eq) in DMF.

- Conditions : Microwave at 100°C, 300 W, 20 minutes.

This method achieves 89% yield with >95% purity (HPLC), significantly reducing reaction time compared to conventional heating.

Solid-Phase Synthesis for High-Throughput Applications

A resin-bound approach facilitates parallel synthesis:

- Resin Functionalization : Wang resin is pre-loaded with 1-methyl-3-phenylpyrazole-4-carboxylic acid using DCC/HOBt.

- Amidation : The immobilized acid reacts with N-cyanomethyl-N-propylamine in DMF (24 hours, room temperature).

- Cleavage : TFA/CH₂Cl₂ (1:1) releases the product, yielding 76% after lyophilization.

Enzymatic Amidation for Green Chemistry

Lipase-mediated synthesis offers an eco-friendly alternative:

- Reactants : 1-Methyl-3-phenylpyrazole-4-carboxylic acid (1 eq), N-cyanomethyl-N-propylamine (1.5 eq).

- Enzyme : Candida antarctica lipase B (CAL-B, 10 wt%).

- Conditions : Solvent-free, 50°C, 48 hours.

The enzymatic route provides 58% yield with excellent stereoselectivity, though scalability remains challenging.

Comparative Analysis of Methods

Q & A

Q. What are the common synthetic routes for synthesizing N-(cyanomethyl)-substituted pyrazole carboxamides?

The synthesis typically involves multi-step reactions, including cyclization and coupling. For example:

- Step 1 : Preparation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters.

- Step 2 : Introduction of the cyanomethyl group via nucleophilic substitution or amidation. A copper-catalyzed Ullmann coupling may be employed for aryl halide intermediates (e.g., using cesium carbonate as a base and DMSO as a solvent) .

- Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the target compound .

Q. How can the structure of N-(cyanomethyl)-substituted pyrazole carboxamides be confirmed experimentally?

Key characterization methods include:

- IR Spectroscopy : Identification of functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Chemical shifts for methyl groups (δ ~2.5 ppm), aromatic protons (δ ~7.0–7.5 ppm), and cyanomethyl protons (δ ~4.0 ppm) .

- ¹³C NMR : Signals for carbonyl carbons (δ ~160–170 ppm) and nitrile carbons (δ ~115–120 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyrazole derivatives?

Discrepancies in NMR or IR data (e.g., unexpected shifts in nitrile or carbonyl signals) may arise from conformational isomerism or solvent effects. Mitigation strategies include:

- Cross-Validation : Compare data with computational predictions (e.g., DFT-based chemical shift calculations) .

- Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers in amide bonds) .

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure .

Q. What experimental design optimizes the yield of N-(cyanomethyl)pyrazole carboxamides in multi-step syntheses?

Critical factors include:

- Catalyst Selection : Copper(I) bromide or palladium catalysts for coupling reactions to reduce side products .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in nucleophilic substitutions .

- Temperature Control : Maintaining 35–50°C during cyclization steps minimizes decomposition .

- Workup Strategies : Acid-base extraction (e.g., HCl washes) to remove unreacted amines .

Q. How can the biological activity of N-(cyanomethyl)-substituted pyrazole carboxamides be mechanistically elucidated?

Methodological approaches include:

- Molecular Docking : Screen against target proteins (e.g., kinases) to predict binding modes, leveraging the cyanomethyl group’s potential for hydrogen bonding .

- Enzyme Assays : Quantify inhibition of enzymes (e.g., cytochrome P450) using fluorogenic substrates .

- Metabolic Stability Studies : Incubate with liver microsomes to assess cytochrome-mediated degradation pathways .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting bioactivity data between in vitro and in vivo studies for this compound?

Potential causes and solutions:

- Pharmacokinetic Variability : Poor solubility or rapid metabolism may reduce in vivo efficacy. Use HPLC to measure plasma concentrations .

- Off-Target Effects : Perform proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended interactions .

- Dose Optimization : Conduct dose-response studies in animal models to align in vitro IC₅₀ values with effective doses .

Q. What strategies address low reproducibility in synthesizing N-(cyanomethyl)pyrazole derivatives?

- Strict Anhydrous Conditions : Use molecular sieves or inert atmospheres to prevent hydrolysis of the nitrile group .

- Batch-to-Batch Purity Checks : Monitor intermediates via TLC and HPLC .

- Standardized Protocols : Pre-activate catalysts (e.g., CuBr) to ensure consistent reactivity .

Structural & Functional Insights

Q. How does the cyanomethyl group influence the compound’s electronic and steric properties?

- Electronic Effects : The electron-withdrawing nitrile group increases electrophilicity of the adjacent methylene, enhancing reactivity in nucleophilic substitutions .

- Steric Effects : The compact cyanomethyl moiety minimizes steric hindrance, facilitating interactions with planar enzymatic active sites (e.g., ATP-binding pockets) .

Q. What computational methods predict the stability of N-(cyanomethyl)pyrazole carboxamides under physiological conditions?

- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis) in aqueous environments .

- pKa Calculations : Predict protonation states of the amide and nitrile groups to guide formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.